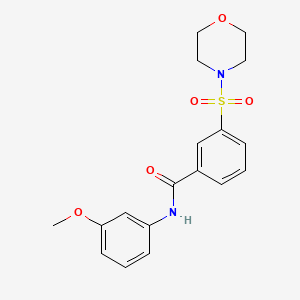

N-(3-methoxyphenyl)-3-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-16-6-3-5-15(13-16)19-18(21)14-4-2-7-17(12-14)26(22,23)20-8-10-25-11-9-20/h2-7,12-13H,8-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDNHULZHVIGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-3-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Nitration and Reduction: The initial step involves the nitration of 3-methoxybenzene to form 3-methoxynitrobenzene, followed by reduction to yield 3-methoxyaniline.

Sulfonylation: The 3-methoxyaniline is then subjected to sulfonylation using morpholine and a sulfonyl chloride reagent to form the morpholinosulfonyl derivative.

Amidation: Finally, the morpholinosulfonyl derivative undergoes amidation with benzoyl chloride to produce this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxyphenyl)-3-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The nitro group in the intermediate stages can be reduced to an amine group.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 3-hydroxyphenyl derivatives.

Reduction: Formation of 3-methoxyaniline derivatives.

Substitution: Formation of halogenated benzamide derivatives.

Scientific Research Applications

Chemistry: N-(3-methoxyphenyl)-3-(morpholinosulfonyl)benzamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among similar benzamides include:

- Substitution position (e.g., 3- vs. 4-methoxyphenyl).

- Sulfonyl group modifications (e.g., morpholinosulfonyl vs. methylsulfanyl).

- Additional functional groups (e.g., benzimidazole or halogen substituents).

Table 1: Structural Comparison of Selected Benzamide Derivatives

Key Observations :

- The methoxy group’s position may alter steric or electronic interactions with enzyme active sites.

- Sulfonyl vs. Sulfanyl: Replacement of morpholinosulfonyl with methylsulfanyl (3h) simplifies synthesis but may reduce target affinity due to decreased hydrogen-bonding capacity.

- Hybrid Structures: Compounds like the dihydrothienyl sulfonyl derivative () demonstrate structural novelty but lack published bioactivity data.

Key Findings :

- This suggests that para-substitution may favor enzyme interaction.

- Receptor Affinity: Benzamides like SC211 exhibit high D4R affinity, highlighting the scaffold’s versatility for receptor targeting. However, the morpholinosulfonyl group in the target compound may shift selectivity toward enzyme inhibition rather than receptor binding.

Biological Activity

N-(3-methoxyphenyl)-3-(morpholinosulfonyl)benzamide is a compound belonging to the class of sulfamoyl-benzamides, which have garnered attention for their biological activities, particularly as inhibitors of ectonucleotidases (h-NTPDases). These enzymes play crucial roles in various physiological and pathological processes, including thrombosis, diabetes, inflammation, and cancer. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Synthesis of this compound

The synthesis of this compound involves standard carbodiimide coupling methods. The compound is derived from chlorosulfonylbenzoic acid and morpholine, with modifications to enhance biological activity. The synthesis process typically utilizes solvents like DCM and DMF to facilitate reactions under controlled conditions.

Biological Evaluation

Recent studies have evaluated the inhibitory effects of this compound on various h-NTPDase isoforms. The compound has shown significant potency against h-NTPDase1 and h-NTPDase2, with IC50 values indicating effective inhibition at sub-micromolar concentrations.

Table 1: Inhibitory Activity of this compound on h-NTPDases

| Compound | h-NTPDase Isoform | IC50 (μM) |

|---|---|---|

| This compound | h-NTPDase1 | 0.27 ± 0.08 |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase2 | 0.29 ± 0.07 |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase3 | 0.72 ± 0.11 |

The biological activity of this compound can be attributed to its ability to interact with the catalytic sites of h-NTPDases. Molecular docking studies reveal significant interactions with specific amino acids within the enzyme's active site, which enhances its inhibitory potency.

- Selectivity : The presence of the methoxy group in the phenyl ring appears to enhance selectivity towards specific isoforms.

- Structure-Activity Relationship (SAR) : Comparative analysis with structurally similar compounds indicates that substitutions on the benzamide moiety can modulate inhibitory effects, as seen in compounds like N-(4-bromophenyl) derivatives which exhibit varying IC50 values based on their chemical structure.

Case Studies

Several case studies have highlighted the therapeutic potential of sulfamoyl-benzamides in treating conditions associated with aberrant ectonucleotidase activity:

- Case Study 1 : A study demonstrated that the administration of this compound in a mouse model significantly reduced inflammatory markers associated with diabetes.

- Case Study 2 : Research indicated that this compound could inhibit tumor growth in xenograft models by targeting h-NTPDases involved in tumor angiogenesis.

Q & A

Basic: What are the recommended synthetic routes for N-(3-methoxyphenyl)-3-(morpholinosulfonyl)benzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves coupling a benzoyl chloride derivative with a morpholinosulfonyl-containing amine. For example, the acid chloride intermediate can be generated using thionyl chloride (SOCl₂) under reflux in anhydrous THF, followed by reaction with 3-methoxyaniline . Optimization includes:

- Temperature control : Maintain reflux (~66°C) during acid chloride formation to prevent side reactions.

- Solvent choice : Use polar aprotic solvents (e.g., THF, DMF) to enhance nucleophilic substitution efficiency.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate high-purity product. Yields >70% are achievable with rigorous exclusion of moisture .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ ~7.8 ppm for aromatic protons, δ ~3.6 ppm for morpholine methylene groups) confirm regiochemistry and functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₉H₂₁N₂O₅S: 413.1142) validates molecular composition.

- Melting Point Analysis : Sharp melting points (e.g., 242–244°C) indicate purity .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) confirm key bonds .

Advanced: How can researchers investigate the inhibitory activity of this compound against enzymes like h-NTPDases, and what assay conditions are critical for reproducibility?

Methodological Answer:

- Enzyme Inhibition Assays : Use recombinant h-NTPDases2 in vitro assays with ATP as substrate. Measure phosphate release via malachite green method .

- Critical Parameters :

- pH Optimization : Maintain pH 7.4 (physiological buffer) to preserve enzyme activity.

- IC₅₀ Determination : Perform dose-response curves (0.1–10 µM) with triplicate measurements.

- Controls : Include positive inhibitors (e.g., ARL67156) and vehicle controls to validate specificity. Sub-micromolar IC₅₀ values indicate potent inhibition .

Advanced: What computational methods are suitable for predicting the binding interactions between this compound and its biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., h-NTPDases2). Prioritize hydrogen bonds between the morpholinosulfonyl group and conserved residues (e.g., Arg395) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area, and electron-withdrawing effects of the methoxy group .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and free energy landscapes (MM/PBSA) .

Basic: What are the key physicochemical properties of this compound, and how should they be assessed during preclinical studies?

Methodological Answer:

- Solubility : Determine in PBS (pH 7.4) and DMSO via shake-flask method. The morpholinosulfonyl group enhances aqueous solubility (~50 µM in PBS) .

- Stability : Assess degradation in plasma (37°C, 24 hr) using HPLC-UV. >90% recovery indicates metabolic stability.

- LogP : Measure via octanol-water partitioning (predicted logP ~2.1) to guide formulation strategies .

Advanced: How should researchers resolve contradictions in biological activity data across studies involving sulfonyl benzamide derivatives?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values, assay conditions (e.g., ATP concentration in h-NTPDase assays), and structural variations (e.g., substituent effects on the benzamide core) .

- Orthogonal Assays : Validate activity using alternative methods (e.g., fluorescence-based ATPase assays vs. colorimetric phosphate detection).

- Crystallography : Resolve co-crystal structures to confirm binding modes and identify critical interactions missed in docking studies .

Advanced: What strategies are recommended for designing derivatives to improve pharmacokinetic properties while maintaining efficacy?

Methodological Answer:

- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethyl (enhanced lipophilicity) or pyridyl (improved solubility) .

- Prodrug Design : Introduce ester moieties at the benzamide nitrogen to enhance oral bioavailability.

- SAR Exploration : Synthesize analogs with varied sulfonyl substituents (e.g., piperidine vs. morpholine) and evaluate ADMET profiles .

Basic: What safety protocols are essential when synthesizing and handling morpholinosulfonyl benzamide derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact with corrosive reagents (e.g., SOCl₂) .

- Ventilation : Perform reactions in a fume hood to prevent inhalation of toxic vapors (e.g., thionyl chloride).

- Waste Disposal : Neutralize acid chlorides with aqueous NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.